molecular formula C21H19ClN4O4S B11383317 N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

N-[4-(acetylamino)phenyl]-5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11383317
M. Wt: 458.9 g/mol
InChI Key: FHMLMSROIQRYGE-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-acetamidophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with a chloro group, an acetamidophenyl group, and a methanesulfonyl group, making it a complex molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro, acetamidophenyl, and methanesulfonyl groups are introduced through substitution reactions, often involving reagents like chlorinating agents, acylating agents, and sulfonylating agents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, resulting in amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological pathways and molecular interactions.

Industry:

    Materials Science:

    Agriculture: Explored for use in agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Chloro-N-(4-acetamidophenyl)pentanamide: Shares the acetamidophenyl group but differs in the overall structure and functional groups.

    2-[(4-Methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: Similar pyrimidine core but lacks the chloro and acetamidophenyl groups.

Uniqueness:

    Functional Diversity: The combination of chloro, acetamidophenyl, and methanesulfonyl groups provides unique chemical properties and reactivity.

    The specific structure of this compound allows for diverse applications in various fields, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H19ClN4O4S

Molecular Weight

458.9 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H19ClN4O4S/c1-13-3-5-15(6-4-13)12-31(29,30)21-23-11-18(22)19(26-21)20(28)25-17-9-7-16(8-10-17)24-14(2)27/h3-11H,12H2,1-2H3,(H,24,27)(H,25,28)

InChI Key

FHMLMSROIQRYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl

Origin of Product

United States

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